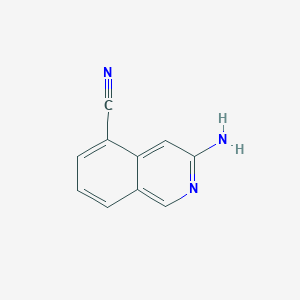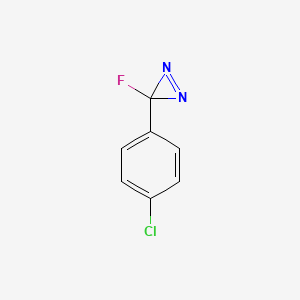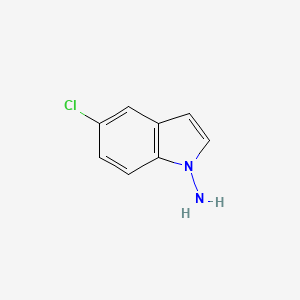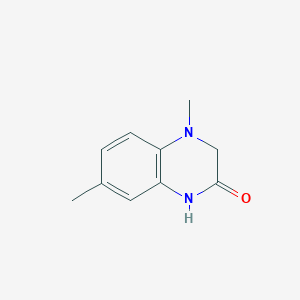
5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-hydrazinyl-2,6-diméthylpyrimidine: est un composé hétérocyclique avec la formule moléculaire C6H9ClN4 et un poids moléculaire de 172,62 g/mol Ce composé est caractérisé par la présence d'un cycle pyrimidinique substitué par du chlore, de l'hydrazinyl et deux groupes méthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de la 5-chloro-4-hydrazinyl-2,6-diméthylpyrimidine implique généralement la réaction de la 2,6-diméthylpyrimidine avec l'hydrate d'hydrazine en présence d'un agent chlorant . La réaction est réalisée dans des conditions contrôlées pour assurer la formation sélective du produit souhaité.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de la synthèse assistée par micro-ondes a été rapportée pour améliorer l'efficacité de la réaction, réduisant les temps de réaction et améliorant les rendements . Cette méthode est avantageuse pour les applications industrielles en raison de sa scalabilité et de son impact environnemental réduit.
Analyse Des Réactions Chimiques
Types de réactions: La 5-chloro-4-hydrazinyl-2,6-diméthylpyrimidine subit diverses réactions chimiques, notamment :
Réactions de substitution: L'atome de chlore peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Réactions d'oxydation et de réduction: Le groupe hydrazinyl peut participer à des réactions redox, conduisant à la formation de différents états d'oxydation.
Réactifs et conditions courants :
Réactions de substitution: Impliquent généralement des nucléophiles comme les amines ou les thiols en présence d'une base ou d'un catalyseur acide.
Réactions d'oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène ou le permanganate de potassium.
Réactions de réduction: Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont couramment utilisés.
Principaux produits formés :
Produits de substitution: Selon le nucléophile utilisé, diverses pyrimidines substituées peuvent être formées.
Produits d'oxydation: L'oxydation du groupe hydrazinyl peut conduire à la formation de composés azo ou azoxy.
Produits de réduction: La réduction peut donner des dérivés de l'hydrazine ou des amines entièrement réduites.
4. Applications de la recherche scientifique
Chimie: La 5-chloro-4-hydrazinyl-2,6-diméthylpyrimidine est utilisée comme brique dans la synthèse de composés hétérocycliques plus complexes . Sa réactivité en fait un composé précieux pour créer des bibliothèques de composés destinés au criblage dans diverses réactions chimiques.
Biologie et médecine: Ses dérivés ont été étudiés pour leurs activités biologiques, notamment leurs propriétés antimicrobiennes et anticancéreuses .
Industrie: Dans le secteur industriel, la 5-chloro-4-hydrazinyl-2,6-diméthylpyrimidine est utilisée dans la synthèse d'agrochimiques et de colorants . Sa capacité à subir diverses transformations chimiques en fait un intermédiaire polyvalent dans la production de ces produits.
5. Mécanisme d'action
Le mécanisme d'action de la 5-chloro-4-hydrazinyl-2,6-diméthylpyrimidine implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydrazinyl peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou les enzymes, ce qui conduit à l'inhibition ou à la modification de leur activité . Cette interaction peut perturber les voies biologiques essentielles, ce qui explique les effets biologiques observés du composé.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds . Its reactivity makes it valuable for creating libraries of compounds for screening in various chemical reactions.
Biology and Medicine: Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes . Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of these products.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can disrupt essential biological pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires :
- 4-Hydrazino-2,6-diméthylpyrimidine
- 5-Chloro-2,6-diméthyl-4(3H)-pyrimidone
- 5-Chloro-2,4-diméthyl-6-((phénylsulfonyl)amino)pyrimidine
Comparaison: Comparée à ces composés similaires, la 5-chloro-4-hydrazinyl-2,6-diméthylpyrimidine est unique en raison de la présence à la fois du chlore et du groupe hydrazinyl sur le cycle pyrimidinique. Cette double fonctionnalité améliore sa réactivité et permet un éventail plus large de transformations chimiques
Propriétés
Formule moléculaire |
C6H9ClN4 |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
(5-chloro-2,6-dimethylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C6H9ClN4/c1-3-5(7)6(11-8)10-4(2)9-3/h8H2,1-2H3,(H,9,10,11) |
Clé InChI |
GMQFSPXWIHFXCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)C)NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915056.png)
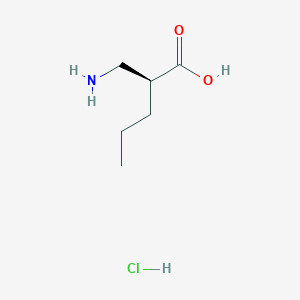
![1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride](/img/structure/B11915076.png)
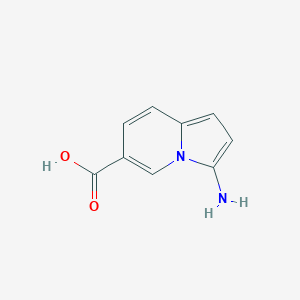
![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B11915090.png)
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11915094.png)


